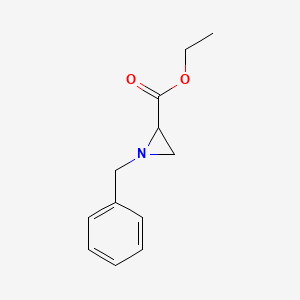

Ethyl 1-benzylaziridine-2-carboxylate

Description

Aziridines as Versatile Building Blocks: A Historical and Modern Perspective in Amino Acid and Heterocycle Synthesis

Historically, the synthesis of aziridines was considered a challenging endeavor due to their inherent instability. benthamdirect.comresearchgate.net However, the development of robust synthetic methodologies over the past few decades has transformed them from chemical curiosities into readily accessible and widely used building blocks. benthamdirect.comresearchgate.netresearchgate.net The chemistry of aziridines is dominated by ring-opening reactions, which can be triggered by a wide array of nucleophiles and electrophiles, providing access to a diverse range of nitrogen-containing compounds. rsc.orgresearchgate.netbenthamdirect.com

This reactivity makes them particularly powerful precursors for the synthesis of non-natural α- and β-amino acids and their derivatives. rsc.orgresearchgate.net Chiral aziridines, in particular, serve as valuable synthons for enantiomerically pure amino acids and alkaloids. researchgate.netacs.org Furthermore, aziridines are not limited to the synthesis of linear structures; they are pivotal intermediates in the construction of more complex, larger heterocyclic systems through ring-expansion and cycloaddition reactions. rsc.orgbenthamdirect.com Their ability to act as precursors to a variety of other heterocycles underscores their versatility in drug discovery and materials science. researchgate.net

| Precursor | Resulting Heterocycle(s) |

| Aziridines | Azetidines, Imidazoles, Thiazoles, Pyrazines, Pyrimidines, Benzodiazepines benthamdirect.comresearchgate.net |

Overview of Ethyl 1-benzylaziridine-2-carboxylate (B13916979) within Aziridine (B145994) Chemistry Research

Within the vast family of aziridines, Ethyl 1-benzylaziridine-2-carboxylate holds a significant position as a prototypical activated aziridine. The presence of the electron-withdrawing ethyl carboxylate group at the C2 position and the sterically demanding, yet removable, benzyl (B1604629) group on the nitrogen atom profoundly influences its reactivity and stereoselectivity in chemical transformations. ru.nl

This specific substitution pattern makes it an ideal substrate for studying fundamental aziridine reactions, particularly nucleophilic ring-opening. clockss.orgresearchgate.net Research has extensively focused on how different nucleophiles attack this strained ring, providing valuable insights into the regioselectivity of the process. The electron-withdrawing nature of the ester group typically directs nucleophilic attack to the C3 position, leading to the formation of α-amino acid derivatives. ru.nl However, the outcome can be modulated by the nature of the nucleophile, solvent, and the presence of Lewis acids. researchgate.netnih.gov

The compound also serves as a key intermediate in the synthesis of more complex nitrogenous molecules. Its ring can be opened reductively to yield amino acid esters or it can participate in cycloaddition reactions to form larger heterocyclic frameworks. researchgate.netresearchgate.net The predictable reactivity and stereochemical control offered by this compound and its analogs have cemented their role as reliable and versatile tools in asymmetric synthesis. researchgate.netresearchgate.net

Table 1: Representative Ring-Opening Reactions of Substituted 1-benzylaziridine-2-carboxylates

| Nucleophile (Nu) | Conditions | Major Product Type | Regioselectivity |

| O-Nucleophiles (e.g., Acetate) | Lewis Acid or H+ catalysis | β-substituted-α-amino ester | Attack at C3 ru.nlresearchgate.netnih.gov |

| C-Nucleophiles (e.g., Indoles) | Lewis Acid (e.g., Diethylzinc) | β-indolyl-α-amino ester | Attack at C3 researchgate.net |

| H- (Reductive Opening) | Catalytic Hydrogenation (e.g., Pd/C) | α-amino ester | C3-N bond cleavage researchgate.net |

| N-Nucleophiles (e.g., Azide) | Alkylative activation (e.g., EtOTf) | α-azido-β-amino ester | Attack at C2 (kinetic product) nih.govsemanticscholar.org |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1-benzylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-9-13(11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLKESPVAEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469486 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34943-06-1 | |

| Record name | Ethyl 1-benzylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in Aziridine Synthesis and Reactivity

Computational Chemistry Studies on Reaction Pathways and Intermediates

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms involved in the synthesis and reactivity of aziridines. Through theoretical calculations, researchers can model reaction pathways, characterize transient intermediates, and understand the energetic factors that govern reaction outcomes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of aziridine (B145994) synthesis, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in mapping the potential energy surface of a reaction. nih.govunist.ac.kr This allows for the optimization of geometries for reactants, products, and, crucially, transition states. researchgate.net

For the synthesis of aziridines from imines and ethyl diazoacetate, DFT studies can distinguish between different proposed mechanisms, such as a concerted pathway versus a stepwise pathway involving a zwitterionic intermediate. researchgate.net By calculating the activation free energies for each step, the rate-determining step and the most favorable reaction pathway can be identified. researchgate.net Theoretical calculations also provide insights into vibrational frequencies and thermodynamic properties, which can be compared with experimental data for validation. nih.govdntb.gov.ua

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Imine + Ylide (from Ethyl Diazoacetate) | 0.0 |

| TS1 (Stepwise) | Transition state for C-C bond formation | +15.2 |

| Intermediate | Zwitterionic Intermediate | -5.6 |

| TS2 (Stepwise) | Transition state for ring closure | +10.8 |

| TS (Concerted) | Transition state for concerted [2+1] cycloaddition | +21.5 |

| Product | cis-Aziridine | -25.0 |

While many aziridination reactions proceed through carbene transfer to imines, alternative pathways involving reactive nitrogen species are also significant. Nitrenes, the nitrogen analogues of carbenes, can exist in different electronic states (singlet or triplet) that exhibit distinct reactivities. More recently, the nitrene radical anion has been identified as a key intermediate, particularly in photocatalytic systems.

Generated via single-electron transfer (SET) from a photosensitizer to a suitable precursor (e.g., sulfonyl azides or iminoiodinanes), nitrene radical anions offer a different reactivity profile compared to their neutral triplet nitrene counterparts. Theoretical calculations show that the nitrene radical anion possesses a higher electron density on the nitrogen atom, increasing its nucleophilicity. This distinct electronic structure often leads to a preference for aziridination of alkenes, whereas the corresponding triplet nitrene might favor C-H amination or other pathways. The ability to selectively generate either the triplet nitrene (e.g., via direct photolysis) or the nitrene radical anion (via photocatalysis) from the same precursor allows for divergent synthesis controlled by the reaction conditions.

| Property | Triplet Nitrene | Nitrene Radical Anion |

|---|---|---|

| Generation | Direct photolysis, thermolysis | Photocatalytic single-electron transfer (SET) |

| Electronic Nature | Diradical, electrophilic | Radical anion, nucleophilic |

| Dominant Reactivity | C-H insertion/amination, hydrogen abstraction | Aziridination |

| Typical Precursors | Azides, iminoiodinanes | Azides, iminoiodinanes (with photosensitizer) |

The conformational landscape of these complex molecules is typically explored using a combination of experimental techniques, like NMR spectroscopy, and computational modeling. rsc.org Computational approaches often involve an initial broad conformational search using molecular mechanics (MM) methods, such as Monte Carlo Multiple Minimum (MCMM) or Mixed Torsional/Low-Mode sampling (MTLMOD), to generate a diverse ensemble of possible structures. nih.govdatapdf.comnih.gov These low-energy conformers are then subjected to higher-level geometry optimization and energy refinement using DFT methods to obtain more accurate energetic rankings. datapdf.com Studies on aziridine-containing cyclic tetrapeptides have revealed that the N-acyl aziridine amide bond often adopts a specific cis-amide conformation, which in turn governs the regioselectivity of subsequent nucleophilic ring-opening reactions. rsc.org

| Method | Abbreviation | Description |

|---|---|---|

| Monte Carlo Multiple Minimum | MCMM | A well-established method that randomly samples torsional space to find low-energy minima. nih.gov |

| Mixed Torsional/Low-Mode | MTLMOD | Combines torsional sampling with low-frequency vibrational mode sampling to efficiently explore conformational space. nih.gov |

| Prime Macrocycle Conformational Sampling | PRIME-MCS | A specialized method designed specifically for sampling macrocyclic structures. nih.govnih.gov |

| Density Functional Theory Refinement | DFT | Used for high-accuracy single-point energy calculations and geometry optimization of conformers found via MM methods. datapdf.com |

Role of Catalysts and Activation Groups in Aziridine Chemistry

The synthesis and subsequent transformation of aziridines like Ethyl 1-benzylaziridine-2-carboxylate (B13916979) are frequently mediated by catalysts and influenced by activating groups. These components are essential for controlling reaction rates, yields, and stereoselectivity.

A primary route to this class of aziridines is the reaction of an imine with a carbene precursor, such as ethyl diazoacetate. This transformation is often catalyzed by a wide range of Lewis acids. researchgate.netrsc.org The role of the Lewis acid is to coordinate to the imine nitrogen, thereby activating the C=N bond towards nucleophilic attack by the diazo compound or the resulting ylide intermediate. Catalysts from main-group elements (e.g., BF₃·OEt₂), late-transition metals (e.g., Cu(OTf)₂, Zn(OTf)₂), and rare-earth metals (e.g., Yb(OTf)₃) have all proven effective. researchgate.netrsc.org The choice of catalyst can significantly impact the reaction's diastereoselectivity.

Furthermore, the reactivity of the aziridine ring itself can be modulated by the substituent on the nitrogen atom. N-activating groups, which are typically electron-withdrawing, enhance the susceptibility of the ring to nucleophilic attack. clockss.org Groups like N-Boc (tert-butyloxycarbonyl) not only activate the ring but can also be crucial for enabling reactions that are otherwise difficult, such as the synthesis of trisubstituted aziridines from α-diazo esters. msu.edu Similarly, N-acyl or N-sulfonyl groups render the aziridine ring more electrophilic, facilitating ring-opening reactions that are central to the synthetic utility of these heterocycles. clockss.orgru.nl

| Catalyst Class | Examples | Typical Reaction | Reference |

|---|---|---|---|

| Main-Group Lewis Acids | BF₃·OEt₂, SnCl₄ | Imine + Ethyl Diazoacetate | rsc.org |

| Transition Metal Lewis Acids | Cu(OTf)₂, Zn(OTf)₂ | Imine + Ethyl Diazoacetate | researchgate.netrsc.org |

| Rare-Earth Metal Lewis Acids | Yb(OTf)₃, Sc(OTf)₃ | Imine + Ethyl Diazoacetate | rsc.orgresearchgate.net |

| Chiral Brønsted Acids | VANOL/VAPOL-derived polyborates | Asymmetric aziridination | msu.edu |

| Organocatalysts | Pyridinium triflate | Three-component aziridination | mdpi.com |

Influence of Substrate Electronics and Sterics on Reaction Outcomes

The structural features of the substrates are paramount in determining the efficiency and stereochemical outcome of aziridine synthesis. Both electronic effects, stemming from the substituents on the reactants, and steric effects, related to the size and arrangement of these groups, play a decisive role.

In the Lewis acid-catalyzed synthesis from imines and ethyl diazoacetate, the electronic nature of the imine is critical. Imines bearing electron-withdrawing substituents are generally more reactive, as this enhances the electrophilicity of the imine carbon. rsc.org Conversely, in ring-opening reactions of 3-arylaziridines, electron-donating groups on the aryl ring can stabilize a developing positive charge on the benzylic carbon, potentially favoring pathways that involve carbocationic intermediates. ru.nlbeilstein-journals.org

Steric hindrance profoundly affects the diastereoselectivity of aziridination. The reaction between benzaldehyde-derived imines and ethyl diazoacetate typically favors the formation of the cis-aziridine. rsc.org However, this selectivity can be reversed when sterically demanding substrates are used. For instance, imines derived from bulky aldehydes like trimethylacetaldehyde (B18807) often yield the trans-aziridine as the major product. The steric bulk of the ester group on the diazo compound (e.g., ethyl vs. tert-butyl) can also influence reactivity and selectivity. Similarly, in the synthesis of trisubstituted aziridines, the steric properties of both the imine and the α-substituted diazo compound are key factors in achieving high diastereo- and enantioselectivity. msu.edu

| Factor | Effect | Example Outcome |

|---|---|---|

| Electronic: Electron-withdrawing group on imine | Increases imine electrophilicity | Higher reaction rate |

| Electronic: Electron-donating group on 3-aryl substituent | Stabilizes benzylic carbocation | Influences regioselectivity of ring-opening ru.nl |

| Steric: Bulky substituent on imine (e.g., t-Bu) | Favors less hindered transition state | Increased formation of trans-aziridine |

| Steric: Less bulky substituent on imine (e.g., Ph) | Favors more compact transition state | Preferential formation of cis-aziridine rsc.org |

| Steric: Bulky ester on diazoacetate (e.g., adamantyl) | Can be tolerated in certain catalytic systems | Successful reduction with high enantioselectivity |

Reactivity and Transformational Chemistry of Ethyl 1 Benzylaziridine 2 Carboxylate

Nucleophilic Ring-Opening Reactions

The chemistry of Ethyl 1-benzylaziridine-2-carboxylate (B13916979) is dominated by nucleophilic ring-opening reactions. The inherent strain of the three-membered aziridine (B145994) ring, estimated at 26-27 kcal/mol, makes it a potent electrophile and a valuable intermediate for synthesizing nitrogen-containing compounds. clockss.org The reactivity of the aziridine ring towards nucleophiles is significantly influenced by the substituent on the nitrogen atom. clockss.orgnih.gov

Regioselectivity in Ring Opening of Aziridine-2-carboxylates

The nucleophilic ring-opening of aziridine-2-carboxylates can occur at either the C2 (α-carbon) or C3 (β-carbon) position, leading to two potential regioisomeric products. frontiersin.orgnih.gov The outcome of this regioselectivity is a complex interplay of electronic effects from the substituents on the ring, the nature of the activating group on the nitrogen, steric hindrance, and the nucleophile itself. nih.govresearchgate.net

The substituent on the aziridine nitrogen plays a critical role in controlling the ring's reactivity. clockss.orgmdpi.com N-substituents are broadly categorized as "activating" or "non-activating" based on their electronic properties.

Activating groups are typically electron-withdrawing (EWG), such as p-toluenesulfonyl (Ts), benzyloxycarbonyl (Cbz), or tert-butyloxycarbonyl (Boc). clockss.orgnih.gov These groups increase the electrophilicity of the ring carbons and stabilize the developing negative charge on the nitrogen atom as it becomes a better leaving group, thus accelerating the rate of nucleophilic attack. nih.gov For such activated aziridine-2-carboxylates, nucleophilic attack often occurs with high regioselectivity. For instance, the ring-opening of Cbz- and Boc-activated methyl aziridine-2-carboxylates with [¹⁸F]fluoride proceeds exclusively at the C2 position to yield α-[¹⁸F]fluoro-β-alanine after deprotection. nih.gov This C2 selectivity is primarily driven by the electronic effects of the C2-carboxylate group. nih.gov

In contrast, the N-benzyl group of Ethyl 1-benzylaziridine-2-carboxylate is an N-alkyl substituent, which is considered non-activating. clockss.org Non-activated aziridines are significantly less reactive and often inert towards all but the strongest nucleophiles under neutral conditions. mdpi.comnih.gov To facilitate ring-opening, these aziridines must first be activated. A common strategy involves the formation of a highly reactive aziridinium (B1262131) ion intermediate by treating the aziridine with an electrophile, such as a Lewis acid or an alkylating agent like ethyl trifluoromethanesulfonate (B1224126) (EtOTf). nih.govmdpi.comnih.gov

Once the aziridinium ion is formed from an N-alkyl aziridine-2-carboxylate (B8329488), the regioselectivity of the subsequent nucleophilic attack is highly dependent on the nucleophile. A study on the ethylative ring-opening of a closely related N-alkyl aziridine-2-carboxylate demonstrated this principle clearly. nih.gov The reaction with sodium acetate (B1210297) (NaOAc), a moderately hard nucleophile, resulted in a non-selective attack, producing a nearly 1:1 mixture of C2 and C3-opened products. nih.gov However, using sodium azide (B81097) (NaN₃), a softer nucleophile, led to a highly regioselective attack at the less sterically hindered C3 position. nih.gov

| Substrate | Alkylating Agent | Nucleophile | Solvent | Product Ratio (C2 Attack : C3 Attack) | Total Yield (%) |

| Ethyl 1-(1-phenylethyl)aziridine-2-carboxylate | EtOTf | NaOAc | CH₃CN | 52 : 48 | 81 |

| Ethyl 1-(1-phenylethyl)aziridine-2-carboxylate | EtOTf | NaN₃ | CH₃CN | 10 : 90 | 75 |

Data derived from studies on ethylative ring-opening reactions. nih.gov

Theoretical and computational studies, including Density Functional Theory (DFT) calculations, provide insight into the factors governing the regioselectivity of aziridine ring-opening. mdpi.comdntb.gov.ua For non-activated aziridines that proceed through an aziridinium ion intermediate, the reaction can follow two distinct pathways. mdpi.com

Attack at the less substituted C3 position is generally considered the kinetically favored pathway, as it involves a lower activation energy barrier due to reduced steric hindrance. mdpi.com Conversely, attack at the more substituted C2 position, which bears the ethyl carboxylate group, is often the thermodynamically favored pathway, leading to a more stable product. mdpi.com The final product distribution depends on the reaction conditions that favor either kinetic or thermodynamic control.

The electronic nature of the substituents is a key determinant. researchgate.net The electron-withdrawing character of the ethyl carboxylate group at C2 makes this carbon more electrophilic and can stabilize a transition state with partial negative charge buildup on the adjacent nitrogen. This electronic effect promotes attack at the C2 position. nih.gov However, this is counteracted by the steric bulk of the ester group. The regiochemical outcome is thus a fine balance between these opposing electronic and steric factors. researchgate.net In cases where the transition state has significant carbocationic character (an Sₙ1-like mechanism), the stability of the potential carbocation at C2 versus C3 becomes the deciding factor.

For activated aziridines, the regioselectivity of the ring-opening with fluoride (B91410) was rationalized to be mainly directed by electronic effects. nih.gov The small ionic radius of the fluoride ion is assumed to minimize the influence of steric effects, allowing the inherent electronic properties of the substituted aziridine ring to dictate the site of attack. nih.gov

Stereospecificity and Stereoselectivity in Ring-Opening Events

The ring-opening of chiral aziridines often proceeds with a high degree of stereochemical control, making them valuable building blocks in asymmetric synthesis. nih.govmdpi.com The stereochemical outcome, whether it involves inversion or retention of configuration, provides mechanistic clues about the reaction pathway.

Nucleophilic ring-opening reactions of aziridines typically proceed through a stereospecific Sₙ2 mechanism. researchgate.net This pathway involves a backside attack by the nucleophile on one of the ring carbons, resulting in a complete inversion of the stereochemical configuration at the center of attack. researchgate.net

Studies on trans-3-aryl-1-benzylaziridine-2-carboxylates, close analogs of the title compound, have demonstrated this principle effectively. When these aziridines, particularly those bearing an electron-poor aryl group at the C3 position, were treated with oxygen nucleophiles, a clean inversion of configuration at C3 was observed as the major reaction path. researchgate.net Similarly, the reaction of electron-rich 3-aryl-1-benzylaziridine-2-carboxylates with carbon nucleophiles also proceeded via a classic Sₙ2 reaction, yielding products resulting from stereospecific inversion. researchgate.net

However, the stereospecificity can be compromised under certain conditions. When 3-aryl-1-benzylaziridine-2-carboxylates with electron-rich aryl groups reacted with oxygen nucleophiles, mixtures of diastereomers were obtained. researchgate.net This loss of complete stereospecificity suggests a mechanistic shift away from a pure Sₙ2 pathway towards an Sₙ1-like mechanism. In this scenario, the reaction proceeds through a more stable, planar carbocationic intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of products with both inverted and retained configurations. researchgate.net

Even in cases where the reaction is not perfectly stereospecific, the ring-opening of chiral aziridine-2-carboxylates can still be highly diastereoselective. The formation of products in a diastereoselective manner is dependent on the substrate's electronics and the nature of the nucleophile. researchgate.net

In the reactions of trans-3-aryl-1-benzylaziridine-2-carboxylates, the electronic properties of the C3-aryl substituent were found to control the diastereoselectivity of the products. researchgate.net

With O-Nucleophiles : When aziridines with an electron-rich aryl group (e.g., p-methoxyphenyl) were used, the reaction with oxygen nucleophiles was not stereospecific but was diastereoselective, preferentially forming the syn-diastereoisomer. researchgate.net

With C-Nucleophiles : In stark contrast, the reaction of the same electron-rich aziridines with carbon nucleophiles (e.g., indole) proceeded via a stereospecific Sₙ2 pathway, leading exclusively to the formation of the anti-diastereoisomer. researchgate.net

This demonstrates that the choice of nucleophile can completely switch the diastereochemical outcome of the ring-opening reaction.

| Aziridine C3-Substituent (Ar) | Nucleophile | Product Configuration | Diastereomeric Ratio (syn:anti) |

| 4-MeO-C₆H₄ (electron-rich) | CH₃OH / H⁺ | Mixture | 75 : 25 |

| 4-MeO-C₆H₄ (electron-rich) | Indole (B1671886) | anti | 0 : 100 |

| 4-NO₂-C₆H₄ (electron-poor) | CH₃OH / H⁺ | anti (from inversion) | 13 : 87 |

Data derived from studies on 3-aryl-1-benzylaziridine-2-carboxylates, illustrating diastereoselective outcomes. researchgate.net

Furthermore, high diastereoselectivity has been observed in reactions following the ring-opening step. For example, the NaBH₄ reduction of an aminoketone, formed from the ring-opening of cis-2-benzoyl-1-benzyl-3-phenylaziridine, proceeded with good (80%) diastereoselectivity as a result of 1,4-asymmetric induction. rsc.org

Reactivity with Diverse Nucleophiles

The high ring strain of this compound facilitates nucleophilic ring-opening reactions. clockss.org The regioselectivity of this attack is a critical aspect of its chemistry. Generally, heteroatom nucleophiles preferentially attack the β-carbon (C3), leading to α-amino acid derivatives, while carbon-based nucleophiles can exhibit less regioselectivity. clockss.org

The reaction of activated aziridines with oxygen-based nucleophiles is a well-established method for synthesizing α-amino-β-hydroxy esters. In a process known as alkylative aziridine ring-opening, the aziridine nitrogen can be activated by an alkylating agent, forming a reactive aziridinium ion. This intermediate is then opened by an external nucleophile like acetate (from NaOAc). nih.gov This provides a direct route to N-alkylated amino compounds where an oxygen functionality is introduced at the β-position. nih.gov While alcohols can act as nucleophiles, favoring attack at the less hindered carbon, dianions of carboxylic acids have also been shown to react with aziridines to directly yield γ-amino acids. nih.govmdpi.com

Table 1: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|

The reaction of this compound with carbon nucleophiles offers a pathway to carbon-carbon bond formation, though it can present challenges. Organometallic reagents, such as Grignard reagents and organocuprates, are common carbon nucleophiles. However, their reactions with aziridine-2-carboxylates can be non-regioselective. clockss.org Furthermore, a significant side reaction is the nucleophilic attack on the ester functionality itself, which limits the utility of this method. clockss.org Hydrolyzing the ester to the corresponding carboxylic acid can mitigate this issue and promote regioselective attack at the β-carbon. clockss.org

Nickel-catalyzed C-H coupling reactions between benzamides and N-benzyl aziridines have been developed, leading to benzolactams. This transformation proceeds via an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp The regioselectivity is dependent on the substituents; for instance, 2-alkyl-substituted aziridines are attacked at the less sterically hindered terminal position. osaka-u.ac.jp

Table 2: Reactions with Carbon Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Organometallic Reagents | Grignard or Organocuprate | γ-Amino carbonyl derivatives | clockss.org |

| Benzamide (via C-H activation) | Ni(OAc)₂ catalyst, Microwave (200 °C) | Benzolactam | osaka-u.ac.jp |

The ring-opening of aziridine-2-carboxylates with halide nucleophiles is a particularly valuable transformation, especially in the field of medicinal chemistry and medical imaging. The introduction of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide, is of great interest for Positron Emission Tomography (PET). The reaction of activated aziridine-2-carboxylates with [¹⁸F]fluoride provides a method for synthesizing radiolabeled amino acids. nih.govresearchgate.net

The aziridine ring must be activated by an N-substituent, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to enhance its reactivity towards the fluoride nucleophile. nih.govresearchgate.net The ring-opening is highly regioselective, with the fluoride ion attacking the α-carbon (C2). This selectivity is primarily governed by the electronic effects of the carboxylic ester substituent. nih.gov Following the radiolabeling step, hydrolysis of the ester and removal of the activating group yields α-[¹⁸F]fluoro-β-alanine in good radiochemical yields. nih.govresearchgate.net

Table 3: Reactions with Halide Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| [¹⁸F]Fluoride | N-activated aziridine (Boc, Cbz), followed by deprotection | α-[¹⁸F]fluoro-β-alanine | nih.govresearchgate.net |

Nitrogen nucleophiles readily open the aziridine ring, providing synthetic routes to diamino compounds and other nitrogen-rich structures. The reaction is typically regioselective, with the nucleophile attacking the β-position (C3). rsc.org Azide ions (from NaN₃), for example, are effective nucleophiles in alkylative ring-opening reactions, yielding β-azido-α-amino acid derivatives. nih.gov

Primary and secondary amines also react regioselectively under mild conditions, often without the need for a catalyst, to form the corresponding diamine adducts. rsc.org This methodology has been extended to use the nitrogen of an amino acid or even a di- or tripeptide as the nucleophile, enabling the linkage of peptide strands. rsc.org

Table 4: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|

Ring Expansion Reactions

The strain energy of the aziridine ring can be harnessed not only for ring-opening but also for ring expansion reactions, transforming the three-membered heterocycle into larger, more complex systems. These reactions are powerful tools for building five-, six-, and seven-membered heterocyclic rings. arkat-usa.orgresearchgate.net

Ring expansion reactions of this compound and related compounds lead to a variety of valuable heterocycles.

Oxazolines: A notable ring expansion involves the reaction with isocyanates, catalyzed by a Lewis acid. This reaction proceeds regio- and stereospecifically to yield 4-functionalized imidazolidin-2-ones. The reaction is initiated by the nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by an intramolecular ring-opening of the activated aziridinium intermediate. bioorg.orgrsc.org

Azetidines: The synthesis of four-membered azetidine (B1206935) rings from three-membered aziridines is a known transformation. One method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds via a ring expansion mechanism. organic-chemistry.org Other strategies include ring expansions involving rhodium carbenoids. nih.gov

Pyrrolidines and Piperidines: While direct, general methods for expanding this compound into pyrrolidines and piperidines are less commonly detailed, the generation of azomethine ylides from aziridines is a key strategy. These ylides can undergo cycloaddition reactions with alkenes and alkynes to construct five-membered pyrrolidine (B122466) rings. arkat-usa.orgresearchgate.net Similarly, specific radical rearrangements of aziridinylcarbinyl radicals can lead to the formation of piperidine (B6355638) rings through a sequence of cyclization and ring-opening steps. whiterose.ac.uk

Table 5: Ring Expansion Reactions

| Target Heterocycle | Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|

| Imidazolidin-2-one | Isocyanate, Lewis Acid (e.g., BF₃·OEt₂) | Lewis Acid-Catalyzed Cycloaddition | bioorg.orgrsc.org |

| Azetidine | Dimethylsulfoxonium methylide (for N-sulfonylaziridines) | Ylide-mediated Ring Expansion | organic-chemistry.org |

| Pyrrolidine | Thermal or photochemical conditions to form azomethine ylide, then cycloaddition with an alkene/alkyne | Azomethine Ylide Cycloaddition | arkat-usa.orgresearchgate.net |

Intramolecular Cyclizations to Fused Ring Systems (e.g., Azaindoles, Imidazo-[1,2-a]pyridines)

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex, fused heterocyclic systems. One notable application is in the preparation of substituted azaindoles, which are core structures in many pharmacologically active compounds.

A novel and efficient synthesis of 2,5-disubstituted 6-azaindoles has been developed utilizing this compound as the foundational chiral precursor. nih.gov The synthetic strategy involves an initial reaction to form adducts of the aziridine with two propargyl groups, yielding aziridin-2-yl dipropargylic alcohols. nih.gov These intermediates then undergo a sequence of cyclization reactions to construct the fused bicyclic azaindole system. The process includes the formation of a pyrrole (B145914) ring followed by a novel base-catalyzed intramolecular acetylenic Schmidt reaction to complete the fused pyridine (B92270) portion of the azaindole core. nih.gov

| Starting Material | Key Intermediate | Key Reactions | Final Product Class | Reference |

|---|---|---|---|---|

| This compound | Aziridin-2-yl dipropargylic alcohols | Pyrrole formation, Base-catalyzed intramolecular acetylenic Schmidt reaction | 2,5-Disubstituted 6-azaindoles | nih.gov |

While the synthesis of imidazo[1,2-a]pyridines often involves the reaction of 2-aminopyridines with α-halocarbonyl compounds, direct intramolecular cyclization of an this compound derivative to this specific ring system is not prominently documented in the reviewed literature. nih.govnih.gov

Reductive Transformations of the Aziridine Ring

The aziridine ring in this compound is susceptible to cleavage under various reductive conditions. These transformations can be broadly categorized into catalytic hydrogenation, which typically results in complete ring opening, and reductive cross-coupling reactions, which form new carbon-carbon bonds at one of the aziridine carbons.

Catalytic hydrogenation is a powerful method for the reductive ring-opening of N-benzylaziridines. researchgate.net In the case of this compound and its derivatives, this transformation involves the cleavage of both the C3-N bond of the aziridine ring and the N-C bond of the benzyl (B1604629) protecting group (hydrogenolysis). This process effectively transforms the cyclic amino acid precursor into a linear α-amino acid ester. researchgate.netnih.gov

The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pd(OH)₂), under an atmosphere of hydrogen gas. nih.gov The reductive ring-opening of a closely related substrate, (+)-trans-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate, via catalytic hydrogenation yields the corresponding α-amino acid derivative, demonstrating the utility of this method for accessing valuable chiral amino acid structures. researchgate.net For this compound, this reaction would be expected to produce ethyl phenylalaninate.

| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryl-1-benzylaziridine-2-carboxylates | Palladium-based (e.g., Pd(OH)₂) | Reductive Ring Opening / Hydrogenolysis | α-Amino acid ester | researchgate.netnih.gov |

In recent years, transition-metal-catalyzed reductive cross-coupling reactions have emerged as a sophisticated strategy for functionalizing C(sp³)-hybridized carbons. thieme-connect.com Aziridines, including N-benzylaziridines, have been successfully employed as electrophilic partners in these transformations, particularly in nickel-catalyzed systems. thieme-connect.comresearchgate.net These reactions couple two different electrophiles using a stoichiometric metallic reductant, such as manganese or zinc powder. acs.org

For benzylaziridine, nickel-catalyzed reductive cross-coupling with allylic chlorides has been demonstrated. acs.orgnih.gov This reaction proceeds under mild conditions using a catalyst system such as NiCl₂(DME) with a 6,6′-dimethyl-2,2′-bipyridine ligand and manganese powder as the reductant. acs.org The reaction results in the formation of a new carbon-carbon bond at the benzylic carbon of the opened aziridine ring, affording β-allyl-substituted arylethylamines. acs.org Mechanistic studies suggest the reaction may involve the formation of a benzyl radical intermediate following the ring opening of the aziridine. acs.org

Similarly, styrenyl aziridines can undergo nickel-catalyzed reductive cross-coupling with aryl iodides to furnish highly enantioenriched 2-arylphenethylamines from racemic starting materials. princeton.edu These methods highlight the utility of aziridines as versatile precursors for the synthesis of complex and structurally diverse amine derivatives. researchgate.net

| Aziridine Substrate | Coupling Partner | Catalytic System | Reductant | Product Class | Reference |

|---|---|---|---|---|---|

| Benzylaziridine | Allylic Chlorides | NiCl₂(DME) / 6,6′-dimethyl-2,2′-bipyridine | Mn powder | β-Allyl-substituted arylethylamines | acs.org |

| Styrenyl Aziridines | Aryl Iodides | Ni Catalyst / Chiral Bioxazoline Ligand | Not specified | Enantioenriched 2-arylphenethylamines | princeton.edu |

Stereochemical Control and Asymmetric Synthesis Strategies for Ethyl 1 Benzylaziridine 2 Carboxylate and Its Derivatives

Chiral Auxiliary Approaches in Aziridine-2-carboxylate (B8329488) Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality that can direct the stereochemical outcome of a reaction. In the context of aziridine-2-carboxylates, the strategic attachment of a chiral group to the nitrogen atom has proven to be a highly effective method for controlling the stereochemistry at the C2 position.

Use of N-(1-phenylethyl)aziridine-2-carboxylate Esters

A prominent example of a chiral auxiliary approach involves the use of N-(1-phenylethyl)aziridine-2-carboxylate esters. nih.gov This framework serves as a versatile chiral synthon where the (R)- or (S)-1-phenylethyl group acts as the chiral auxiliary. nih.gov The synthesis of these compounds typically begins with the Gabriel-Cromwell reaction between a 3,3-dibromopropanoate and either (R)- or (S)-1-phenylethylamine. nih.gov This reaction yields a mixture of diastereomers, for instance, (2R,1'R)- and (2S,1'R)-esters, which can then be separated by techniques such as silica (B1680970) gel chromatography or solvent-driven selective crystallization. nih.gov

Once the diastereomerically pure N-(1-phenylethyl)aziridine-2-carboxylate ester is obtained, the chiral auxiliary directs the stereochemistry of subsequent transformations. nih.gov Functionalization of the ester and aldehyde groups, as well as nucleophilic ring-opening reactions, can be performed with a high degree of stereocontrol. nih.gov The aziridine (B145994) ring is typically opened at the less substituted carbon atom. nih.gov For example, reduction of the ester functionality with reagents like lithium aluminum hydride (LiAlH₄) or a milder combination of sodium borohydride (B1222165) and lithium chloride affords the corresponding aziridine alcohols. nih.gov The 1-phenylethyl auxiliary can be removed at a later stage, often through catalytic hydrogenation, to yield the desired enantiomerically enriched product. nih.gov

Enantioselective Catalysis in Aziridination and Ring Opening

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both metal-based and enzyme-based catalysts have been successfully employed in the synthesis and transformation of aziridine-2-carboxylates.

Metal-Catalyzed Asymmetric Aziridination

The direct asymmetric aziridination of alkenes is a powerful method for constructing chiral aziridines. This typically involves the transfer of a nitrene group from a nitrogen source to an alkene, mediated by a chiral metal complex. Various transition metals, including copper, rhodium, and iron, have been utilized in these catalytic systems. While specific examples focusing solely on ethyl 1-benzylaziridine-2-carboxylate (B13916979) are not extensively detailed in the provided search results, the general principles can be applied. For instance, chiral copper catalysts are often used for the aziridination of α,β-unsaturated esters. The choice of the chiral ligand is crucial for achieving high enantioselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net The reaction of a suitable nitrogen source with an acrylate (B77674) ester in the presence of a chiral catalyst can, in principle, afford enantiomerically enriched aziridine-2-carboxylates.

Enzyme-Catalyzed Stereoselective Transformations (e.g., Ammoniolysis)

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral compounds. Lipases, in particular, have been shown to be effective in the kinetic resolution of racemic aziridine derivatives. A notable example is the stereoselective ammoniolysis of N-alkyl aziridine-2-carboxylates catalyzed by Candida antarctica lipase (B570770) B (CALB). nih.govdntb.gov.uaresearchgate.net In this process, the enzyme selectively catalyzes the reaction of one enantiomer with ammonia (B1221849) to form an amide, leaving the other enantiomer unreacted. nih.gov

The nature of the N-substituent on the aziridine ring significantly influences both the rate and the stereoselectivity of the reaction. nih.gov For substrates with an N-benzyl substituent, the reaction proceeds approximately ten times faster than those with an N-(1'S)-1-phenylethyl substituent. nih.gov However, the stereoselectivity for N-benzyl substituted substrates is modest (E=5-7). nih.gov In contrast, substrates bearing either a (1'R)- or (1'S)-1-phenylethyl group exhibit high stereoselectivity (E > 50). nih.gov This enzymatic process yields the (2S)-aziridine-2-carboxamide and the unreacted (2R)-aziridine-2-carboxylate. nih.gov

Diastereoselective Synthesis of Substituted Aziridine-2-carboxylates

The synthesis of aziridine-2-carboxylates with substituents at the C3 position introduces a second stereocenter, necessitating diastereoselective control. Several synthetic methods have been developed to achieve this, often relying on the reaction of imines with enolates or ylides.

The aza-Darzens reaction, which involves the reaction of an imine with an α-halo enolate, is a classic method for aziridine synthesis. nih.gov The diastereoselectivity of this reaction can be controlled by the choice of reactants and reaction conditions. For instance, the one-pot, highly diastereoselective aza-Darzens reaction of lithium α-bromo enolates with enantiopure sulfinimines (N-sulfinyl imines) is an important method for the asymmetric construction of aziridine-2-carboxylates. nih.gov

Another powerful approach is the aziridination of imines with diazo compounds, often catalyzed by Lewis acids or Brønsted acids. nih.gov The use of chiral ligands or catalysts can render these reactions enantioselective, while the inherent facial bias of the reactants can lead to high diastereoselectivity. For example, the reaction of N-phosphinyl imines or chiral sulfimines with enolates can produce 3-aryl aziridine-2-carboxylic acid derivatives with excellent stereocontrol. nih.gov Organocatalytic methods have also emerged as a valuable tool. For instance, the enantioselective organocatalytic aziridination of α,β-unsaturated aldehydes can produce trans-aziridine aldehydes with good yields and high enantioselectivity, which can then be converted to the corresponding esters. nih.gov

Applications of Ethyl 1 Benzylaziridine 2 Carboxylate and Its Derivatives in Complex Molecular Synthesis

Synthesis of Non-Natural Amino Acid Derivatives

The synthesis of α-amino acid derivatives from ethyl 1-benzylaziridine-2-carboxylate (B13916979) proceeds via a nucleophilic attack at the C3 (β-carbon) position. This reaction follows a standard S(_N)2 mechanism, resulting in the inversion of stereochemistry at the C3 center and the formation of a β-substituted-α-amino acid. A wide range of nucleophiles can be employed for this transformation, leading to significant molecular diversity.

The general mechanism involves the approach of a nucleophile to the sterically less hindered and electronically activated C3 position, leading to the cleavage of the C3-N bond. This process is highly stereospecific. For instance, the reductive ring-opening of trans-3-aryl-1-benzylaziridine-2-carboxylates using catalytic hydrogenation affords the corresponding α-amino acid derivatives with high optical purity. mdpi.com Heteroatom nucleophiles, in particular, are well-known to attack the β-carbon to yield α-amino acids. clockss.org

Table 1: Synthesis of α-Amino Acid Derivatives via C3 Ring-Opening

| Nucleophile (Nu⁻) | Product Type | Regioselectivity |

|---|---|---|

| Halides (Br⁻, Cl⁻) | β-Halo-α-amino esters | C3 Attack |

| Azide (B81097) (N₃⁻) | β-Azido-α-amino esters | C3 Attack |

| Thiolates (RS⁻) | β-Thio-α-amino esters | C3 Attack |

| Oxygen Nucleophiles (RO⁻, H₂O) | β-Hydroxy/Alkoxy-α-amino esters | C3 Attack |

| Catalytic Hydrogenation (H₂) | α-Amino esters (reductive cleavage) | C3-N Bond Cleavage |

In contrast to the formation of α-amino acids, the synthesis of β-amino acid derivatives requires the ring-opening of the aziridine (B145994) at the C2 (α-carbon) position. This outcome is less common with typical nucleophiles but can be achieved under specific reductive conditions. The use of electron-transfer reducing agents, such as samarium diiodide (SmI₂), preferentially directs the ring opening to the C2 position. This method involves the addition of an electron to the carbonyl group of the ester, which facilitates the cleavage of the adjacent C2-N bond, ultimately yielding a β-amino ester.

This controlled reductive opening is highly valuable as it provides a complementary strategy to the more common C3-opening pathway, allowing access to both α- and β-amino acids from the same aziridine precursor. The selectivity between C-N and C-C bond cleavage can be influenced by the activating group on the aziridine nitrogen, with strongly activating groups like p-toluenesulfonyl (Ts) favoring the desired C-N cleavage to produce β-amino esters in high yields.

While ethyl 1-benzylaziridine-2-carboxylate is a key precursor for β-amino acids, the synthesis of specific analogs like β-fluoro-β-alanine often employs alternative specialized methods. For example, the synthesis of β-fluoro-α-amino esters has been achieved through the deoxyfluorination of enantiopure α-hydroxy-β-amino esters, a reaction that proceeds through a transient aziridinium (B1262131) ion intermediate. beilstein-journals.org

Table 2: Regioselectivity in Aziridine Ring-Opening for Amino Acid Synthesis

| Reaction Type | Key Reagent | Site of Attack/Cleavage | Product |

|---|---|---|---|

| Standard Nucleophilic Addition | Various Nucleophiles | C3 (β-carbon) | α-Amino Acid Derivative |

| Reductive Ring-Opening | Samarium Diiodide (SmI₂) | C2 (α-carbon) | β-Amino Acid Derivative |

α,β-Diamino acids are important structural motifs in bioactive peptides and serve as valuable chiral ligands. This compound is an excellent precursor for the stereoselective synthesis of these compounds. The strategy relies on the same fundamental principle of nucleophilic ring-opening at the C3 position, but in this case, the nucleophile is an amine.

An efficient one-pot method has been developed for the synthesis of α,β-differentiated diamino esters directly from cinnamate (B1238496) esters. This process involves an initial aminochlorination and subsequent intramolecular cyclization to form an aziridine intermediate in situ. This aziridine intermediate is not isolated but is immediately subjected to a nucleophilic ring-opening by an amine, such as benzylamine (B48309). The attack occurs exclusively at the C3 position with complete inversion of configuration, leading to the formation of the anti-diamino ester product with exceptional stereoselectivity (anti:syn >99:1). This method provides a direct and highly controlled route to α,β-diamino acid derivatives.

Scaffold for Nitrogen-Containing Heterocyclic Systems

Beyond its use in linear amino acid synthesis, the strained ring of this compound makes it an ideal starting point for constructing larger, more complex nitrogen-containing heterocycles. These heterocycles are privileged scaffolds in medicinal chemistry and are core components of numerous natural products, particularly alkaloids. beilstein-journals.org The aziridine can undergo reactions such as 1,3-dipolar cycloadditions and other annulation strategies to build five- and six-membered rings.

The pyrrolidine (B122466) ring is a ubiquitous feature in a vast range of alkaloids and biologically active compounds. rsc.org A powerful method for synthesizing the pyrrolidine skeleton from an aziridine precursor is through a 1,3-dipolar cycloaddition reaction. beilstein-journals.orgmdpi.com Thermolysis or photolysis of this compound can induce a conrotatory ring-opening to form a reactive intermediate known as an azomethine ylide. This ylide, a 1,3-dipole, can then react with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to construct a highly substituted pyrrolidine ring in a stereocontrolled manner. rsc.org This strategy has been used in the synthesis of precursors to tropane (B1204802) alkaloids. beilstein-journals.org

The synthesis of piperidine (B6355638) frameworks from aziridine-2-carboxylates is less direct but can be achieved through multi-step sequences. One plausible route involves a radical-mediated rearrangement. For example, treatment of an aziridinylcarbinyl radical can induce a 5-exo-trig cyclization followed by a ring-opening of the resulting aziridinylmethyl radical. This sequence breaks the strained C-N bond of the initial ring and forms a more stable six-membered piperidine ring. whiterose.ac.uk Such transformations highlight the utility of the aziridine as a compact and reactive synthon for building larger heterocyclic systems.

The indole (B1671886) nucleus is another critical scaffold in medicinal chemistry. While numerous methods exist for indole synthesis, the use of aziridines as building blocks offers unique pathways. organic-chemistry.org One advanced strategy involves the reaction of aziridines with highly reactive intermediates like arynes. In a potential annulation reaction, the nucleophilic nitrogen of this compound could attack an in situ-generated aryne. A subsequent intramolecular cyclization and aromatization cascade would lead to the formation of the fused indole ring system. This type of [3+2] annulation strategy has been successfully demonstrated in the reaction between methyl indole-2-carboxylates and arynes to produce novel indole-indolone scaffolds, showcasing the power of aryne chemistry in constructing complex heterocycles. nih.gov

The synthesis of azaindoles, which are bioisosteres of indoles containing a nitrogen atom in the benzene (B151609) ring, typically relies on established methods starting from pyridine (B92270) derivatives, such as Suzuki-Miyaura coupling followed by acid-catalyzed cyclization. organic-chemistry.org The direct application of this compound as a primary scaffold for the construction of the azaindole framework is not as prominently documented, and syntheses generally proceed through alternative strategic disconnections.

Precursors for Advanced Organic Building Blocks

This compound and its derivatives are highly valued as precursors for a variety of advanced organic building blocks due to the inherent strain of the three-membered aziridine ring, which makes them susceptible to regio- and stereoselective ring-opening reactions. clockss.orgfrontiersin.org This reactivity allows for the synthesis of complex, nitrogen-containing molecules that are otherwise difficult to access. clockss.orgmdpi.com

β-Functionalized Alkylamines

A primary application of this compound is in the synthesis of β-functionalized alkylamines. This transformation is typically achieved through the nucleophilic ring-opening of the aziridine. The strain within the three-membered ring facilitates cleavage by a wide range of nucleophiles. mdpi.com The regioselectivity of this reaction—whether the nucleophile attacks the α-carbon (C2) or the β-carbon (C3)—is a critical aspect.

For aziridine-2-carboxylates, the outcome of the nucleophilic attack is heavily influenced by the nature of the nucleophile and the substituents on the ring. clockss.orgresearchgate.net Heteroatom nucleophiles, such as thiols, halides, and azides, generally attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.orgnih.gov Conversely, certain carbon nucleophiles or reactions catalyzed by transition metals can direct the attack to the α-carbon (C2), yielding β-amino acid derivatives, which are a class of β-functionalized alkylamines. osaka-u.ac.jp For instance, a nickel-catalyzed C-H coupling reaction between 8-aminoquinoline-derived benzamides and aryl-substituted aziridines results in a ring-opening at the benzylic carbon, leading to β-arylethylamine skeletons. osaka-u.ac.jp This SN2-type nucleophilic ring-opening proceeds with an inversion of configuration, highlighting the stereochemical control possible in these reactions. osaka-u.ac.jp

The table below summarizes the outcomes of ring-opening reactions with various nucleophiles.

| Nucleophile Type | Predominant Site of Attack | Resulting Product Class | Reference |

| Heteroatom (e.g., Thiols, Azides) | β-Carbon (C3) | α-Amino Acid Derivatives | clockss.org |

| Carbon (in specific catalyzed reactions) | α-Carbon (C2) | β-Arylethylamines | osaka-u.ac.jp |

| Organocuprates | β-Carbon (C3) | α-Amino Esters | clockss.org |

| Indoles | β-Carbon (C3) | Tryptophan Analogs | clockss.org |

This controlled ring-opening provides a reliable pathway to synthesize chiral amines and non-proteinogenic amino acids, which are valuable building blocks in medicinal chemistry and materials science. semanticscholar.orgnih.gov

Role as Chiral Auxiliaries in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org this compound, when prepared in an enantiomerically pure form, can serve this purpose effectively. The inherent chirality of the aziridine ring, with stereocenters at C2 and C3, can direct the stereoselective formation of new chiral centers in subsequent transformations. nih.govresearchgate.net

The principle relies on the auxiliary's ability to create a diastereomeric intermediate that biases the approach of a reactant to one face of the molecule over the other. For example, the chiral centers on the aziridine ring can influence the stereochemistry of reactions such as:

Enolate Alkylation: The ester group can be converted into an enolate. The chiral aziridine structure then directs the approach of an electrophile, leading to the formation of one diastereomer preferentially.

Nucleophilic Addition: The ester can be reduced to an aldehyde, and the subsequent addition of a nucleophile can be controlled by the stereochemistry of the ring.

Ring-Opening Reactions: The stereochemistry of the starting aziridine dictates the stereochemistry of the resulting amino acid or amine product after a stereospecific ring-opening reaction, such as an SN2 attack. osaka-u.ac.jp

The chiral benzyl (B1604629) group itself, if a chiral variant like a (1-phenylethyl) group is used, can also act as the source of chirality, guiding the formation of new stereocenters. researchgate.net After the desired stereoselective reaction is complete, the auxiliary functionality can be cleaved from the molecule, yielding an enantiomerically enriched product. This strategy has been successfully applied in the synthesis of natural products and medicinally important compounds. researchgate.net

Contributions to Macrocyclic Peptide Design and Development

Aziridine-2-carboxylic acid, the core structure of the title compound, is a constrained nonproteinogenic amino acid that has found significant application in peptide chemistry. semanticscholar.orgacs.org Its incorporation into a peptide chain introduces a unique structural and reactive element that is highly beneficial for the design and development of macrocyclic peptides.

The contributions of this moiety can be categorized as follows:

Conformational Constraint: The rigid three-membered ring structure of the aziridine residue acts as a potent turn-inducing element. acs.org In the synthesis of cyclic peptides, achieving the correct pre-cyclization conformation of the linear precursor is crucial for efficient macrocyclization. By incorporating an aziridine-2-carboxylate (B8329488) unit, specific turns in the peptide backbone can be encouraged, facilitating ring closure and minimizing undesired oligomerization. uni-kiel.de

Electrophilic Handle for Site-Selective Modification: The aziridine ring is an electrophile that can react with various nucleophiles under specific conditions. nih.govresearchgate.net This reactivity allows for the late-stage functionalization of a peptide. After a peptide containing an aziridine-2-carboxylate residue is synthesized, the ring can be opened by a nucleophile, such as a thiol from a cysteine residue, to introduce new functionalities or to form covalent linkages within the peptide or with other molecules. nih.govresearchgate.net

Macrocyclization via Ring Opening: The aziridine itself can be a key component in the macrocyclization strategy. For instance, a linear peptide can be constructed with an aziridine-2-carboxylate at one end and a nucleophilic group (like a cysteine) at the other. An intramolecular, site-selective ring-opening reaction then serves as the cyclization step, forming the macrocycle. rsc.orgresearchgate.net This approach offers a convergent and efficient route to complex cyclic peptide architectures. researchgate.net

| Strategy | Role of Aziridine-2-carboxylate | Outcome | Reference |

| Conformational Control | Induces β-turns in linear peptide | Efficient head-to-tail macrocyclization | acs.orguni-kiel.de |

| Late-Stage Functionalization | Acts as an electrophilic site | Conjugation with thiols, tags, or other molecules | nih.govresearchgate.net |

| Intramolecular Ring-Opening | Participates directly in ring-closing | Forms macrocycle via covalent bond formation | rsc.orgresearchgate.net |

Utilization in Radiochemistry for Imaging Agents (e.g., Fluorine-18 (B77423) labeled compounds)

The development of positron emission tomography (PET) imaging agents often requires the incorporation of a short-lived positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a biologically active molecule. nih.govnih.gov The unique reactivity of aziridine-2-carboxylates has been exploited for this purpose, providing a novel method for ¹⁸F-radiolabeling.

Research has demonstrated that N-activated ethyl aziridine-2-carboxylates can undergo a highly regioselective ring-opening reaction with [¹⁸F]fluoride. nih.gov The N-activating group, which can be a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, enhances the reactivity of the aziridine ring towards nucleophilic attack. nih.gov In these systems, the [¹⁸F]fluoride ion attacks the aziridine ring exclusively at the most substituted carbon atom (the α-carbon or C2), which is influenced by the electronic effects of the adjacent carboxylic ester substituent. nih.gov

This reaction, followed by the hydrolysis of the ester and removal of the N-activating group, yields α-[¹⁸F]fluoro-β-alanine in good radiochemical yields. nih.gov α-[¹⁸F]fluoro-β-alanine is a valuable radiolabeled amino acid analog for PET imaging, as amino acids are often taken up at high rates by tumor cells. nih.gov

The key findings of the radiolabeling process are summarized below.

| N-Activating Group | Regioselectivity of [¹⁸F]Fluoride Attack | Final Product | Key Outcome | Reference |

| Tosyl (Ts) | - | Unidentified products after deprotection | Unstable at high temperatures; deprotection failed | nih.gov |

| tert-Butyloxycarbonyl (Boc) | Exclusive attack at C2 | α-[¹⁸F]fluoro-β-alanine | Successful regioselective ring-opening and deprotection | nih.gov |

| Carboxybenzyl (Cbz) | Exclusive attack at C2 | α-[¹⁸F]fluoro-β-alanine | High radiochemical yield and complete regioselectivity | nih.gov |

This method represents an efficient and regioselective strategy for the synthesis of ¹⁸F-labeled non-proteinogenic amino acids. The ability to use aziridine-2-carboxylates as precursors for PET imaging agents highlights their versatility and importance in the development of advanced diagnostic tools for oncology and other fields. nih.govnih.gov

Analytical and Spectroscopic Characterization Methodologies in Aziridine 2 Carboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation, Stereochemistry, and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of ethyl 1-benzylaziridine-2-carboxylate (B13916979) in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity, and stereochemical arrangement.

Structural Elucidation: The ¹H NMR spectrum displays characteristic signals for each unique proton in the molecule. The protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.2-7.4 ppm), while the methylene (B1212753) protons of the benzyl group (N-CH₂) and the ethyl ester group (-OCH₂CH₃) resonate in the aliphatic region. The three protons on the strained aziridine (B145994) ring are particularly diagnostic, appearing at distinct chemical shifts. Data from closely related analogs, such as ethyl 1-(thiophen-2-ylmethyl)aziridine-2-carboxylate, show the aziridine protons resonate as complex multiplets, with one proton appearing around δ 2.10 (dd, J = 6.2, 1.2 Hz) and the other two between δ 2.52-2.60 ppm akjournals.com. The coupling constants (J-values) between these protons are critical for establishing their relative positions on the ring.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the ester group is typically observed far downfield (δ ~169-171 ppm) akjournals.com. The carbons of the phenyl ring appear in the δ 128-139 ppm range, while the aliphatic carbons, including those of the aziridine ring, the benzylic methylene group, and the ethyl ester, resonate at higher fields akjournals.com. For instance, in an analogue, the aziridine ring carbons were assigned at δ 42.7 ppm (-CH-COO-) and δ 41.8 ppm (-CH₂N-CH) akjournals.com.

Stereochemistry and Conformational Dynamics: The coupling constants between the three aziridine ring protons are instrumental in determining the relative stereochemistry (cis/trans) of substituents on the ring. The magnitude of these J-values is governed by the dihedral angle between the protons, allowing for the assignment of their spatial relationships.

Furthermore, NMR can provide insights into the molecule's dynamic behavior in solution. For molecules with restricted bond rotation, such as rotation around the N-benzyl bond, it is possible to observe distinct sets of NMR signals for different rotational isomers (rotamers) at low temperatures. As the temperature increases, these signals may broaden and coalesce as the rate of rotation increases, providing quantitative data on the energy barriers to rotation.

Table 1: Representative NMR Data for Ethyl 1-substituted-aziridine-2-carboxylate Analogs Data is based on close structural analogs to provide expected chemical shift ranges.

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Phenyl) | 7.20 - 7.40 (m) |

| ¹H | Benzylic (-NCH₂Ph) | ~3.50 (s or AB quartet) |

| ¹H | Ester (-OCH₂) | 4.10 - 4.30 (q) |

| ¹H | Aziridine Ring | 1.70 - 2.60 (m) |

| ¹H | Ester (-CH₃) | 1.20 - 1.30 (t) |

| ¹³C | Carbonyl (-COO-) | 169.0 - 171.0 |

| ¹³C | Aromatic (Phenyl) | 128.0 - 139.0 |

| ¹³C | Ester (-OCH₂) | ~61.0 |

| ¹³C | Benzylic (-NCH₂) | ~63.0 |

| ¹³C | Aziridine Ring | 34.0 - 43.0 |

| ¹³C | Ester (-CH₃) | ~14.2 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of ethyl 1-benzylaziridine-2-carboxylate and to study its fragmentation patterns under ionization, which helps to confirm its structure. The compound has a calculated molecular weight of 205.26 g/mol corresponding to the molecular formula C₁₂H₁₅NO₂.

In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 206.27. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with very high precision.

When subjected to collision-induced dissociation in tandem mass spectrometry (MS/MS), the molecular ion fragments in predictable ways that reflect its structure. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular puzzle. For this compound, key fragmentation pathways are expected to include:

Loss of the benzyl group: Cleavage of the bond between the aziridine nitrogen and the benzylic carbon can generate the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often a dominant peak for benzyl-containing compounds.

Cleavage of the ester group: Fragmentation can occur through the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield an ion at m/z 160, or the loss of the entire ethyl formate (B1220265) neutral molecule (HCOOCH₂CH₃, 74 Da).

Ring opening and fragmentation: The strained aziridine ring can undergo cleavage to produce various smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure/Description | Predicted m/z |

| [M+H]⁺ (Protonated Molecule) | 206 |

| [M - •OCH₂CH₃]⁺ | 160 |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for the purification and purity analysis of this compound. Techniques such as flash column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely used.

For purification following synthesis, flash column chromatography is often employed. The crude product is passed through a stationary phase, such as silica (B1680970) gel or aluminum oxide, using a mobile phase typically composed of a mixture of nonpolar and polar solvents, like hexanes and ethyl acetate (B1210297) akjournals.com. This process effectively separates the desired aziridine product from unreacted starting materials and synthetic by-products.

HPLC is the preferred method for assessing the final purity of the compound with high precision. A common method involves using a reverse-phase C18 column with a gradient elution system . For example, a linear gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid) can be used to separate the target compound from any remaining impurities . The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Chiral chromatography, using a specialized chiral stationary phase, can also be employed to separate the enantiomers of the compound if it is prepared as a racemic mixture. Gas chromatography (GC) can also be used for purity analysis, particularly due to the compound's volatility.

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity and conformation.

For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration (the specific R or S configuration at the chiral center). This is achieved through the analysis of anomalous dispersion effects, which cause slight but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) chemicalbusinessdirectory.com. The analysis of these differences allows for the unambiguous assignment of the molecule's absolute stereochemistry.

However, the application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. A review of the scientific literature indicates that while the compound is well-characterized by other means, a crystal structure for this compound has not been reported. Were a suitable crystal to be obtained, this method would provide the ultimate proof of its atomic arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ethyl ester, which is expected in the region of 1730-1750 cm⁻¹. Other significant absorptions include the C-O single bond stretching of the ester group, typically found between 1100-1300 cm⁻¹, and the C-N bond stretching of the aziridine ring. The presence of the benzyl group is confirmed by C-H stretching vibrations from the aromatic ring (typically just above 3000 cm⁻¹) and C=C stretching vibrations within the ring (in the 1450-1600 cm⁻¹ region). Aliphatic C-H stretching from the aziridine ring, ethyl group, and benzylic methylene will appear just below 3000 cm⁻¹. While IR spectroscopy does not reveal the full molecular skeleton, it serves as a crucial tool for confirming the presence of the essential ester and benzyl functionalities.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1730 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-N Stretch | Aziridine | 1020 - 1250 | Medium |

Future Research Directions and Unexplored Avenues in Ethyl 1 Benzylaziridine 2 Carboxylate Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Aziridination and Ring Opening

The synthesis and functionalization of ethyl 1-benzylaziridine-2-carboxylate (B13916979) are heavily reliant on catalytic methods. Future advancements will concentrate on creating next-generation catalysts that offer superior performance in terms of efficiency, regioselectivity, and stereoselectivity.

For Aziridination: The direct synthesis of enantiomerically pure aziridines remains a significant challenge. While various transition-metal-catalyzed methods exist, future work will likely explore:

Enzyme-Catalyzed Reactions: Harnessing enzymes, such as evolved variants of cytochrome P450, presents a promising avenue for highly enantioselective aziridination under mild conditions. nih.gov The development of enzymes tailored for substrates like ethyl acrylate (B77674) could provide a direct and green route to chiral ethyl 1-benzylaziridine-2-carboxylate.

Metalloradical Catalysis: Cobalt(II)-based metalloradical catalysis has shown promise for olefin aziridination. rsc.org Further exploration of this and other earth-abundant metal catalysts could lead to more cost-effective and sustainable synthetic protocols.

Chiral Rhodium Catalysis: Chiral cyclopentadienyl-rhodium(III) (CpxRh(III)) catalytic systems have demonstrated high efficiency and enantioselectivity for the aziridination of unactivated terminal alkenes. researchgate.net Adapting these powerful catalysts for activated alkenes relevant to the synthesis of aziridine-2-carboxylates is a logical next step.

For Ring-Opening Reactions: The regioselective opening of the aziridine (B145994) ring is crucial for its utility as a synthetic intermediate. Research will focus on catalysts that can precisely control which C-N bond is cleaved.

Switchable Palladium Catalysis: The regioselectivity of palladium-catalyzed ring-opening has been shown to be switchable based on the choice of ligand (e.g., NHC vs. PR₃). acs.org Future systems could be designed to offer tunable and predictable regioselectivity for reactions of this compound with a wider array of organometallic reagents.

Photocatalytic Nickel Systems: Dual photocatalytic and nickel-catalyzed cross-electrophile coupling strategies have been developed for the ring-opening of aliphatic aziridines with aryl iodides. mdpi.com Expanding this methodology to aziridine-2-carboxylates could provide novel pathways to complex β-arylated amino acid derivatives.

| Catalytic System | Reaction Type | Potential Advantage for Aziridine-2-carboxylate (B8329488) Chemistry |

| Evolved Cytochrome P450 Enzymes | Aziridination | High enantioselectivity and sustainable, mild reaction conditions. nih.gov |

| Cobalt(II) Metalloradical | Aziridination | Use of earth-abundant metals, high atom economy. rsc.org |

| Chiral CpxRh(III) Complexes | Aziridination | Excellent yields and enantioselectivities for challenging substrates. researchgate.net |

| Ligand-Controlled Palladium | Ring Opening | Switchable and predictable regioselectivity in cross-coupling reactions. acs.org |

| Photocatalytic Nickel | Ring Opening | Access to novel β-phenethylamine derivatives under mild, light-driven conditions. mdpi.com |

Expanding the Scope of Nucleophilic and Electrophilic Reactivity with Aziridine-2-carboxylates

While the ring-opening of aziridine-2-carboxylates with heteroatom nucleophiles is well-established, the scope of their reactivity with carbon-based nucleophiles and electrophiles remains an area ripe for exploration. clockss.org

Nucleophilic Reactions:

Overcoming Ester Reactivity: A key challenge with carbon nucleophiles is their potential to react with the ester group of this compound. clockss.org Future research will involve developing milder nucleophilic reagents or advanced catalytic systems that exhibit high chemoselectivity for ring-opening over ester addition.

Ring Expansion Reactions: The reaction of aziridine-2-carboxylates with reagents like isocyanates and isothiocyanates to form larger heterocycles such as imidazolidin-2-ones is an underexplored area. researchgate.net A systematic investigation into these ring-expansion cascades could yield a diverse library of complex heterocyclic structures.

Radical Ring Opening: The use of titanocene(III) complexes to facilitate the radical ring-opening of N-acylated aziridines for constructing quaternary carbon centers is a novel approach. mdpi.com Applying this radical-based strategy to this compound could unlock new pathways for synthesizing highly substituted amino acids.

Electrophilic Reactions:

Aziridinium (B1262131) Ion Chemistry: The activation of the aziridine nitrogen with an electrophile generates a highly reactive aziridinium ion, which is susceptible to nucleophilic attack. mdpi.com While this is a known activation method, systematically exploring the reaction of the this compound-derived aziridinium ion with a broad range of soft and hard nucleophiles could lead to new synthetic transformations with predictable stereochemical outcomes.

[3+2] Dipolar Cycloadditions: Aziridines can serve as precursors to azomethine ylides for [3+2] cycloaddition reactions. researchgate.net Investigating the photocatalytic generation of azomethine ylides from this compound and their subsequent reaction with various dipolarophiles could provide rapid access to complex pyrrolidine-containing scaffolds.

Integration of Continuous Flow Chemistry and Sustainable Methodologies in Aziridine Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govacs.org The synthesis of aziridines, which can involve hazardous reagents or unstable intermediates, is particularly well-suited for this technology. rsc.org

Flow-Based Aziridination: Developing a continuous flow process for the synthesis of this compound could enable safer handling of reagents and allow for precise control over reaction parameters, potentially improving yields and reducing byproduct formation. nih.govresearchgate.net